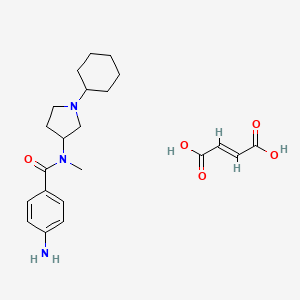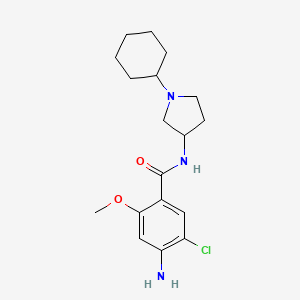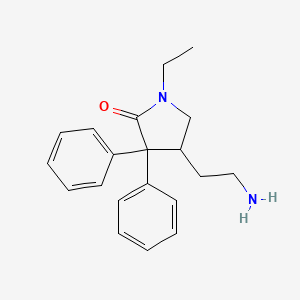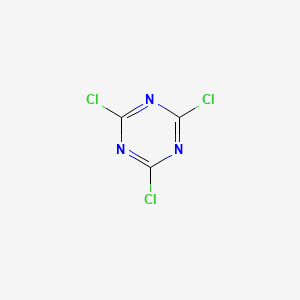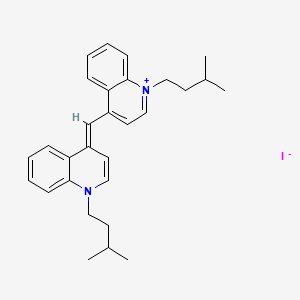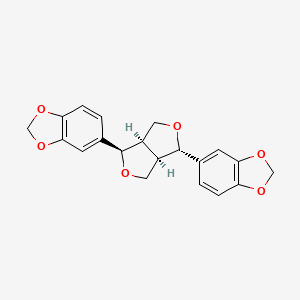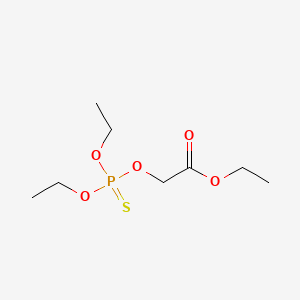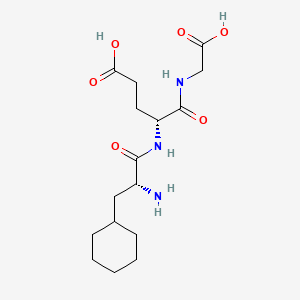
2-Iodobiphenyl
Vue d'ensemble
Description
2-Iodobiphenyl is an ortho-halogenated biphenyl that can be synthesized from 2-aminobiphenyl . It is used as an organic chemical synthesis intermediate .
Synthesis Analysis
The synthesis of 2-Iodobiphenyl can be accomplished via an alkali-assisted reaction of aliphatic alcohols with hydroxyl-substituted iodobiphenyls . A novel sequential difunctionalization reaction of 2-iodobiphenyl has been developed by exploiting the distinct reactivities of a palladacycle and an acyclic arylpalladium species .Molecular Structure Analysis
The molecular formula of 2-Iodobiphenyl is C12H9I . The IUPAC name is 1-iodo-2-phenylbenzene . The molecular weight is 280.10 g/mol .Chemical Reactions Analysis
A novel and facile approach for the synthesis of triphenylenes has been developed via palladium-catalyzed coupling of 2-iodobiphenyls and iodobenzenes .Physical And Chemical Properties Analysis
The physical state of 2-Iodobiphenyl at 20°C is liquid . The refractive index is 1.662 (lit.) . The boiling point is 300°C (lit.) and the density is 1.59 g/mL at 25°C (lit.) .Applications De Recherche Scientifique
Synthesis of Tetraphenylenes and Derivatives 2-Iodobiphenyl plays a crucial role in the synthesis of tetraphenylenes and their derivatives, which have applications in material science, supramolecular chemistry, and asymmetric catalysis. The method for synthesizing tetraphenylenes from 2-iodobiphenyls involves Pd-catalyzed C-H activation, demonstrating practical utility and high efficiency on a gram scale (Jiang et al., 2016).
Sequential Difunctionalization Reactions 2-Iodobiphenyl is central to a novel sequential difunctionalization reaction exploiting the reactivities of palladacycles and acyclic arylpalladium species. This process, involving selective reactions with alkyl halides and alkenes, offers insights into the relationship between coordination modes of transition metal complexes and their reactivity, potentially influencing other transition-metal-catalyzed reactions (Chen et al., 2016).
In Vivo Metabolism Studies While focusing on non-drug applications, it's noteworthy that 2-iodobiphenyl has been used in research to study the in vivo metabolism of iodinated aromatic compounds in rats, contributing to a deeper understanding of biodehalogenation and metabolism processes (Sinsheimer & Shum, 1981).
Development of Dibenziodolium Derivatives 2-Iodobiphenyl is instrumental in the preparation of dibenziodolium salts, useful in various chemical reactions. Innovative experimental procedures, including oxidative cyclization, have been employed for the synthesis of these derivatives, providing key insights into the structural characteristics of hypervalent iodine compounds (Postnikov et al., 2015).
Synthesis of 9,9-Disubstituted Fluorenes The synthesis of 9,9-disubstituted fluorenes, widely used in materials science, is achieved through a process involving 2-iodobiphenyls and α-diazoesters, utilizing palladium-catalyzed C(sp2)-H activation and carbenoid insertion (Ma et al., 2018).
Study of Broad Spectrum Antimicrobial Biocides Although 2-iodobiphenyl is not directly involved, the study of 2-hydroxydiphenyl ethers, a related compound, has revealed their action as broad-spectrum antimicrobials targeting the FabI component of fatty acid synthesis. This research provides vital insights into bacterial resistance mechanisms (Heath et al., 1998).
Synthesis of Tribenzo[b,d,f]azepines A palladium-catalyzed annulation reaction of 2-iodobiphenyls with 2-halogenoanilines is a notable method for synthesizing diversified tribenzo[b,d,f]azepine derivatives, highlighting the versatility of 2-iodobiphenyl in facilitating complex organic transformations (Fang et al., 2021).
Safety And Hazards
Orientations Futures
The strong relationship between the coordination mode of a transition metal complex and its reactivity demonstrated in the synthesis of 2-Iodobiphenyl could shed light on the mechanisms of other transition-metal-catalyzed reactions and offer the opportunity to develop other synthetically enabling organic transformations .
Propriétés
IUPAC Name |
1-iodo-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9I/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUYDAGNUJWBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062185 | |
| Record name | 1,1'-Biphenyl, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodobiphenyl | |
CAS RN |
2113-51-1 | |
| Record name | 2-Iodobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Biphenyl, 2-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iodobiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Biphenyl, 2-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-Biphenyl, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

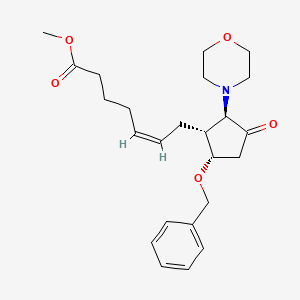
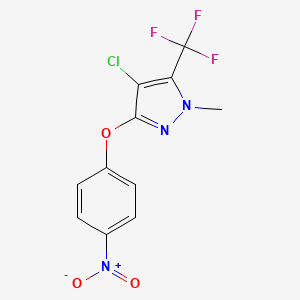
![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide](/img/structure/B1664445.png)

